molecular formula C14H11FN2O2 B1673488 Flutafuranol CAS No. 1054629-49-0

Flutafuranol

Cat. No. B1673488
M. Wt: 258.25 g/mol
InChI Key: MYNQXTDIPMCJCR-UHFFFAOYSA-N
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Description

Flutafuranol F-18, also known as NAV4694, is a fluorine-18 labeled positron emission tomography (PET) imaging agent developed for diagnostic use . It binds to beta-amyloid deposits in the brain, which can then be imaged in PET scans . Amyloid plaque pathology is a required feature of Alzheimer’s disease .


Synthesis Analysis

The synthesis of Flutafuranol involves a nucleophilic attack of 18 F-fluoride on an N-protected nitro precursor, purified by semi-preparative HPLC followed by reformulation and sterile filtration .


Molecular Structure Analysis

Flutafuranol has a molecular formula of C14H11FN2O2 . Its average mass is 257.250 Da and its monoisotopic mass is 257.082977 Da .

Scientific Research Applications

Fluorescence in Polymer Studies

Fluorimetry, a technique closely related to the study of compounds like Flutafuranol, has significant applications in the research of synthetic polymers. Morawetz (1979) highlights how this method can elucidate the heterogeneous distribution of species in polymer systems, particularly in polyelectrolyte solutions. It also aids in understanding the conformational mobility of flexible chains, diffusion-controlled intermolecular reactions, glass transition phenomena, and polymer compatibility (Morawetz, 1979).

Fluorescence in Enzyme and Protein Studies

Kanaoka (1977) discusses the application of organic fluorescence reagents, which are akin to Flutafuranol in function, in the study of enzymes and proteins. These reagents bind covalently to specific protein sites, allowing for detailed examination of molecular structures and functions (Kanaoka, 1977).

Fluorescence in Membrane Studies

Azzi (1975) emphasizes the role of fluorescence, a principle relevant to Flutafuranol research, in biochemistry, particularly in the study of biological membranes. The application of fluorescent probes has provided structural information at microscopic or molecular levels in biological systems (Azzi, 1975).

Fluorescence in Biological Imaging

Dunst and Tomançak (2018) explore the use of fluorescence microscopy in biological research. This technique, which benefits from the principles underlying compounds like Flutafuranol, is essential for investigations in molecular structure, dynamics, and function at high spatial and temporal resolutions (Dunst & Tomançak, 2018).

Fluorescence in Biomedical Diagnostics

Masters (2014) describes the integration of fluorescence lifetime spectroscopy and imaging in biomedical diagnostics. This application is crucial for understanding the structure and function of biological molecules and molecular assemblies, providing a powerful tool for in vivo human studies (Masters, 2014).

Fluorescence in Neuroanatomy

The use of fluorescence microscopy, as described by Fuxe et al. (1970), has been pivotal in neuroanatomy for identifying biologically active substances in tissues. This method reflects the principles used in studying Flutafuranol and its related compounds (Fuxe, Hökfelt, Jonsson, & Ungerstedt, 1970)

Safety And Hazards

As Flutafuranol F-18 is a radioactive substance, standard precautionary measures for protecting both patients and healthcare workers are advised . The safety and efficacy of Flutafuranol F-18 in patients being evaluated for chronic traumatic encephalopathy are unknown and hence is not recommended .

Future Directions

Flutafuranol F-18 is a promising tool for the early detection of Alzheimer’s disease . It can be used to monitor the disease’s progression and evaluate the efficacy of anti-amyloid therapies in clinical trials . The development of Flutafuranol F-18 also represents a significant advancement in molecular imaging .

properties

IUPAC Name

2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNQXTDIPMCJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flutafuranol

CAS RN

1054629-49-0
Record name AZD 4694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUTAFURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of [6-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester (66 mg, 0.184 mmol) in dichloromethane (30 mL) at 0° C. under nitrogen atmosphere, BBr3 (1M solution in CH2Cl2, 0.92 mL, 0.92 mmol) was added dropwise. The reaction mixture was stirred at room temperature overnight and then cooled to 0° C. Saturated sodium bicarbonate solution was added and the resulting mixture was extracted subsequently with 5% methanol in dichloromethane and with 5% methanol in ethyl acetate. The organic layers were washed with brine separately, dried over Na2SO4, filtered, concentrated and flash chromatographed using 30% ethyl acetate in hexane to give) 2-(2-fluoro-6-methylamino-pyridin-3-yl)-benzofuran-5-ol (19.9 mg) as a off white solid. 1H NMR (400 MHz, METHANOL-d4) δ: 8.02 (m, 1H), 7.27 (d, J=8.59 Hz, 1H), 6.90 (d, J=2.34 Hz, 1H), 6.77 (d, J=3.51 Hz, 1H), 6.70 (dd, J=8.59, 2.34 Hz, 1H), 6.43 (dd, J=8.59, 1.95 Hz, 1H), 2.89 (s, 3H). ESMS: m/z 259.47 [M+1]+
Name
[6-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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